molecular formula C19H15N3O4 B2625097 N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1251578-73-0

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2625097
CAS No.: 1251578-73-0
M. Wt: 349.346
InChI Key: DAKBGMTZUUSGTG-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furan intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include ethylating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield reduced quinoline or furan derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-(2-ethoxyquinolin-8-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of quinoline, furan, and oxazole rings, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a quinoline moiety, a furan ring, and an oxazole carboxamide. This unique combination may contribute to its diverse biological activities.

Research indicates that compounds with oxazole and quinoline structures often exhibit interactions with multiple biological targets. The specific mechanisms of action for this compound are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
  • Antimicrobial Activity : The presence of the furan and oxazole rings suggests potential antimicrobial properties against bacteria and fungi.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may induce cytotoxicity in various cancer cell lines.

Antimicrobial Activity

A study examining the antimicrobial properties of oxazole derivatives highlighted the effectiveness of compounds similar to this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized below:

CompoundMIC (µg/ml)Target Organism
A1.6Candida albicans
B3.2Candida tropicalis
C0.8Candida krusei
D1.6Aspergillus niger

These findings suggest that modifications in the chemical structure can significantly influence antimicrobial potency.

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using various human cancer cell lines. The results indicated that certain derivatives demonstrated notable cytotoxicity:

CompoundCell LineIC50 (µM)
EHCT116 (CRC)5
FHeLa (Cervix)10

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Properties : A recent study found that derivatives with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics.
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that certain oxazole derivatives inhibited cell proliferation in human cancer cell lines, suggesting a mechanism involving apoptosis induction.

Properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-2-24-17-9-8-12-5-3-6-13(18(12)21-17)20-19(23)14-11-16(26-22-14)15-7-4-10-25-15/h3-11H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKBGMTZUUSGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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